Azido-PEG12-t-butyl ester
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Overview
Description
Azido-PEG12-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which enhances its solubility in aqueous media. The azide group in this compound is highly reactive and can participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG12-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the PEG chain.
Esterification: The final step involves the esterification of the PEG-azide intermediate with t-butyl alcohol to form the t-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation in Bulk: Azidation using industrial-grade sodium azide.
Esterification: Esterification using t-butyl alcohol under controlled conditions to ensure high yield and purity
Types of Reactions:
Click Chemistry: this compound undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Click Chemistry: Reagents such as copper(I) catalysts are commonly used in click chemistry reactions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used for deprotection of the t-butyl ester group.
Major Products:
Triazole Linkages: The primary product of click chemistry reactions involving this compound is a stable triazole linkage.
Free Carboxyl Group: Deprotection of the t-butyl ester yields a free carboxyl group
Scientific Research Applications
Azido-PEG12-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings due to its hydrophilic properties .
Mechanism of Action
The mechanism of action of Azido-PEG12-t-butyl ester primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and yield. The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG8-t-butyl ester
- Azido-PEG24-t-butyl ester
Comparison: Azido-PEG12-t-butyl ester is unique due to its specific PEG chain length (12 units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains (e.g., Azido-PEG4-t-butyl ester), this compound offers enhanced solubility and flexibility. On the other hand, longer PEG chains (e.g., Azido-PEG24-t-butyl ester) may provide higher solubility but can be less reactive due to steric hindrance .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h4-29H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAJBOBDYBEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61N3O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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